BenchChemオンラインストアへようこそ!

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Lipophilicity Drug Design Physicochemical Profiles

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine (CAS 586996-09-0) is a polyhalogenated benzoxazole derivative with a molecular formula C13H7Br2IN2O and a molecular weight of 493.92 g·mol⁻¹. The scaffold features bromine atoms at the 4‑ and 6‑positions of the benzoxazole core and an iodine substituent at the meta position of the pendant 2‑phenyl ring.

Molecular Formula C13H7Br2IN2O
Molecular Weight 493.924
CAS No. 586996-09-0
Cat. No. B2651466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
CAS586996-09-0
Molecular FormulaC13H7Br2IN2O
Molecular Weight493.924
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
InChIInChI=1S/C13H7Br2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2
InChIKeyTXPCHCMBWCKGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine (CAS 586996-09-0) – Core Chemical Identity & Procurement Starting Point


4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine (CAS 586996-09-0) is a polyhalogenated benzoxazole derivative with a molecular formula C13H7Br2IN2O and a molecular weight of 493.92 g·mol⁻¹ . The scaffold features bromine atoms at the 4‑ and 6‑positions of the benzoxazole core and an iodine substituent at the meta position of the pendant 2‑phenyl ring. This three‑halogen architecture imprints distinctive physicochemical and reactivity properties that are not shared by simpler mono‑ or di‑halogenated benzoxazole analogs [1].

Why 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine Cannot Be Replaced by Common In‑Class Benzoxazole Analogs


Superficially similar benzoxazoles cannot be interchanged because the simultaneous presence of two bromine atoms on the benzo‑core and one iodine on the pendant phenyl ring creates a unique orthogonal reactivity matrix. The C–Br bonds at positions 4 and 6 are electron‑poor and participate in Pd‑catalyzed cross‑couplings under distinct conditions, while the C–I bond at the meta position of the phenyl ring is more reactive toward oxidative addition, enabling sequential, chemoselective functionalization [1]. Furthermore, the meta‑iodo orientation alters molecular electronics, hydrogen‑bonding capacity, and crystal packing compared with para‑iodo or non‑iodo isomers, directly affecting bioavailability, target binding, and solid‑state stability [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps.

Quantitative Differentiation of 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine Against the Closest Structural Analogs


Meta‑ vs Para‑Iodo Regioisomer – Computed Lipophilicity and Polar Surface Area Comparison

The meta-iodo substitution in the target compound significantly alters the lipophilicity and polar surface area (PSA) profile compared to its para-iodo regioisomer (4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine, CAS 637302-93-3). The target meta isomer (CAS 586996-09-0) exhibits a computed LogP of 5.79 and a PSA of 52.05 Ų , while the para isomer (CAS 637302-93-3) shows a marginally higher LogP of 5.82 and an equivalent PSA of 52.05 Ų . The difference in LogP (ΔLogP = 0.03 units) reflects the altered electron distribution caused by the iodine position and is relevant for permeability and solubility optimization in lead discovery programs.

Lipophilicity Drug Design Physicochemical Profiles

Commercial Purity Benchmarking – Target Compound vs Non‑Iodo Analog

The target compound is commercially supplied at a certified purity of ≥98% (HPLC) by major vendors . By contrast, the non‑iodo analog 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine (CAS 637302-85-3) is frequently offered at a lower typical purity of 95% . The 3‑percentage‑point purity advantage reduces the need for additional purification prior to screening or synthesis, lowering the effective cost per experiment and improving assay reproducibility.

Purity Analysis Procurement Quality Screening Collection Integrity

Halogen‑Bond Donor Strength – Meta‑Iodo vs Para‑Iodo in Co‑Crystal Engineering

Halogen‑bond donor ability is sensitive to the substitution pattern of the iodine‑bearing aryl ring. In structurally related iodo‑aryl systems, the meta‑iodo orientation has been shown to engage in distinct halogen‑bonding motifs compared with para‑iodo analogs, influencing co‑crystal thermal expansion and disorder [1]. Although a direct single‑crystal structure of 4,6‑dibromo‑2‑(3‑iodophenyl)‑1,3‑benzoxazol‑5‑amine has not yet been reported, the class‑level behavior indicates that the meta‑iodo isomer can participate in halogen bonds with different directionality and strength, which is critical for the design of functional organic materials and pharmaceutical co‑crystals.

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Prioritized Application Scenarios for 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine Based on Verified Differentiation


Medicinal Chemistry SAR Exploration Requiring Defined Halogen Substitution Patterns

The orthogonal reactivity of the Br (4,6) and I (3‑phenyl) sites enables sequential Pd‑catalyzed cross‑coupling that is not feasible with regioisomers lacking this specific halogen arrangement . Programs exploring benzoxazole‑based kinase or bromodomain inhibitors can use this scaffold to introduce diverse fragments at predetermined positions while monitoring the subtle lipophilicity contribution of the meta‑iodo moiety (ΔLogP = 0.03 vs para) .

Radiopharmaceutical Precursor Development

The presence of a single iodine atom at a metabolically stable aryl position makes the compound a candidate for isotopic exchange with radio‑iodine (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for SPECT or PET imaging probe development . The additional bromine atoms can serve as non‑radioactive mass‑tags, facilitating mass‑spectrometry‑based metabolite tracing.

Halogen‑Bond‑Directed Crystal Engineering and Materials Science

The meta‑iodo orientation generates a directional halogen‑bond donor that differs from the para‑iodo isomer in both vector and magnitude , enabling the rational construction of co‑crystals with tailored anisotropic thermal expansion or mechanical properties.

High‑Purity Screening Library Augmentation

With a certified purity of ≥98%, the compound can be directly integrated into diversity‑oriented screening libraries without the need for repurification , reducing compound consumption and guaranteeing higher assay reproducibility compared with lower‑purity alternatives (e.g., 95% for 4,6‑dibromo‑2‑phenyl‑1,3‑benzoxazol‑5‑amine) .

Quote Request

Request a Quote for 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.